molecular formula C12H18F6O4Sn B12847628 Dibutyltin, 2,2,2-trifluoroacetate

Dibutyltin, 2,2,2-trifluoroacetate

Cat. No.: B12847628
M. Wt: 458.97 g/mol
InChI Key: JTRGWAAQOVTJGY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of dibutyltin, 2,2,2-trifluoroacetate typically involves the reaction of dibutyltin oxide with trifluoroacetic acid. The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Dibutyltin, 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyltin, 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dibutyltin, 2,2,2-trifluoroacetate exerts its effects involves its role as a catalyst. In the formation of urethanes, for example, it catalyzes the reaction between isocyanates and alcohols by coordinating with the reactants and facilitating their interaction . The molecular targets and pathways involved include the activation of isocyanate groups and the stabilization of transition states during the reaction.

Comparison with Similar Compounds

Dibutyltin, 2,2,2-trifluoroacetate is unique due to its trifluoroacetate groups, which enhance its reactivity and stability. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C12H18F6O4Sn

Molecular Weight

458.97 g/mol

IUPAC Name

dibutyltin(2+);2,2,2-trifluoroacetate

InChI

InChI=1S/2C4H9.2C2HF3O2.Sn/c2*1-3-4-2;2*3-2(4,5)1(6)7;/h2*1,3-4H2,2H3;2*(H,6,7);/q;;;;+2/p-2

InChI Key

JTRGWAAQOVTJGY-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn+2]CCCC.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.